molecular formula C11H10N2O B044812 2-Methoxy-5-(pyridin-2-YL)pyridine CAS No. 381725-49-1

2-Methoxy-5-(pyridin-2-YL)pyridine

Cat. No. B044812
M. Wt: 186.21 g/mol
InChI Key: HRVJUCXZUHFRNP-UHFFFAOYSA-N
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Patent
US07563811B2

Procedure details

A mixture of 2-methoxy-5-pyridin-2-yl-pyridine (550 g) and a 4 mol/L aquesous solution of hydrochloric acid (2.4 L) was heated under reflux for 3 hours. After cooling the reaction solution, and washed with tert-butylmethyl ether (2.2 L). To the aqueous layer was added 8 mol/L aqueous solution of sodium hydroxide (1.1 L) under cooling with ice-water, and then the mixture was washed twice with tert-butylmethyl ether (2.2 L). Then, it was adjusted to pH 8 with concentrated hydrochloric acid (310 ml) and 8 mol/L aqueous solution of sodium hydroxide (100 ml), followed by partitioning between 1-butanol (4.5 L) and brine (1.8 L). The aqueous layer was extracted again with 1-butanol (4.5 L), and the combined organic layer was evaporated at 45-50° C. To the resulting residue was added tert-butylmethyl ether (2.2 L), to give crystals. The resulting crystals were collected by filtration under reduced pressure and air-dried at 60° C. Then, water (1.6 L) was added thereto to dissolve under heating. Then the mixture was water-cooled, and recrystallized. The resulting crystals were collected by filtration under reduced pressure and air-dried at 60° C., to give 188 g (66%) of the title compound as grayish white crystals.
Quantity
550 g
Type
reactant
Reaction Step One
[Compound]
Name
aquesous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 L
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=[CH:5][N:4]=1.Cl>>[N:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:6]1[CH:7]=[CH:8][C:3](=[O:2])[NH:4][CH:5]=1

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
COC1=NC=C(C=C1)C1=NC=CC=C1
Step Two
Name
aquesous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.4 L
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution
WASH
Type
WASH
Details
washed with tert-butylmethyl ether (2.2 L)
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 8 mol/L aqueous solution of sodium hydroxide (1.1 L)
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice-water
WASH
Type
WASH
Details
the mixture was washed twice with tert-butylmethyl ether (2.2 L)
CUSTOM
Type
CUSTOM
Details
by partitioning between 1-butanol (4.5 L) and brine (1.8 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with 1-butanol (4.5 L)
CUSTOM
Type
CUSTOM
Details
the combined organic layer was evaporated at 45-50° C
ADDITION
Type
ADDITION
Details
To the resulting residue was added tert-butylmethyl ether (2.2 L)
CUSTOM
Type
CUSTOM
Details
to give crystals
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
air-dried at 60° C
ADDITION
Type
ADDITION
Details
Then, water (1.6 L) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
recrystallized
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration under reduced pressure
CUSTOM
Type
CUSTOM
Details
air-dried at 60° C.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 188 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.